molecular formula C2H5ClO2S B166125 Ethanesulfonyl chloride CAS No. 594-44-5

Ethanesulfonyl chloride

Cat. No.: B166125
CAS No.: 594-44-5
M. Wt: 128.58 g/mol
InChI Key: FRYHCSODNHYDPU-UHFFFAOYSA-N
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Description

Ethanesulfonyl chloride is an organic compound with the chemical formula C₂H₅ClO₂S . It is a colorless to light yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanesulfonyl chloride can be synthesized through the reaction of ethyl sulfide with chlorine gas. The reaction is typically carried out in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of ethyl sulfide. The process involves bubbling chlorine gas through a solution of ethyl sulfide in a suitable solvent. The reaction mixture is then distilled to separate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Ethanesulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Ethanesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Utilized in the modification of biomolecules for research purposes.

    Medicine: Employed in the synthesis of sulfonamide-based drugs, which have antibacterial properties.

    Industry: Used in the production of dyes, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethanesulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles such as amines, alcohols, and water to form sulfonamides, sulfonate esters, and sulfonic acids, respectively. The molecular targets include the nucleophilic sites on these molecules, leading to the formation of new covalent bonds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and the types of products it forms. Its ethyl group provides different steric and electronic properties compared to its analogs, making it suitable for specific synthetic applications .

Properties

IUPAC Name

ethanesulfonyl chloride
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InChI

InChI=1S/C2H5ClO2S/c1-2-6(3,4)5/h2H2,1H3
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InChI Key

FRYHCSODNHYDPU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCS(=O)(=O)Cl
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Molecular Formula

C2H5ClO2S
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DSSTOX Substance ID

DTXSID0060486
Record name Ethanesulfonyl chloride
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Molecular Weight

128.58 g/mol
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Physical Description

Pale yellow liquid; [HSDB] Colorless or yellow liquid; [MSDSonline]
Record name Ethanesulfonyl chloride
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Boiling Point

177.5 °C
Record name ETHANESULFONYL CHLORIDE
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Solubility

Soluble in carbon disulfide, Slightly soluble (decomposes) in water and alcohol; very soluble in ether and dichloromethane.
Record name ETHANESULFONYL CHLORIDE
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Vapor Pressure

1.29 [mmHg]
Record name Ethanesulfonyl chloride
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Color/Form

Oil, Pale yellow

CAS No.

594-44-5
Record name Ethanesulfonyl chloride
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Record name Ethanesulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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